molecular formula C26H33N3O8 B15124039 L-Nafadotride

L-Nafadotride

Cat. No.: B15124039
M. Wt: 515.6 g/mol
InChI Key: WOPHJTZRFZTRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Nafadotride can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which involves the reaction of a suitable amine with a butyl halide under basic conditions.

    Naphthalene Derivative Formation: The next step involves the formation of the naphthalene derivative. This is achieved by reacting a suitable naphthalene compound with a cyano group and a methoxy group under controlled conditions.

    Coupling Reaction: The final step involves coupling the pyrrolidine ring with the naphthalene derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Nafadotride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Mechanism of Action

L-Nafadotride exerts its effects by selectively binding to and antagonizing dopamine D3 receptors. This antagonism inhibits the action of dopamine at these receptors, leading to a decrease in dopamine-mediated signaling. The molecular targets of this compound include the dopamine D3 receptors located in various brain regions, particularly those involved in reward and motivation pathways .

Properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.C4H6O6/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2;5-1(3(7)8)2(6)4(9)10/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPHJTZRFZTRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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